Cas no 477852-99-6 (5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone)

5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core functionalized with a 1,3,4-oxadiazole-2-thiol moiety and a 3-(trifluoromethyl)benzyl substituent. This structure imparts unique reactivity and potential biological activity, particularly in medicinal chemistry and agrochemical applications. The presence of the sulfanyl group enhances nucleophilic properties, while the trifluoromethylbenzyl moiety contributes to lipophilicity and metabolic stability. The compound’s modular design allows for further derivatization, making it a versatile intermediate for synthesizing pharmacologically active molecules. Its well-defined heterocyclic framework is advantageous for studying structure-activity relationships in drug discovery.
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone structure
477852-99-6 structure
Product Name:5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone
CAS No:477852-99-6
MF:
MW:
MDL:MFCD00140557
CID:4652444
Update Time:2025-10-28

5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone
    • MDL: MFCD00140557

5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Pricemore >>

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Additional information on 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone

Introduction to 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone (CAS No. 477852-99-6)

5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 477852-99-6, represents a convergence of multiple structural motifs that are highly relevant to modern drug discovery and medicinal chemistry. The presence of a 5-sulfanyl-1,3,4-oxadiazole moiety and a trifluoromethyl substituent on a benzyl group combined with a pyridinone core suggests a potential for diverse biological activities and pharmacological properties.

The 5-sulfanyl-1,3,4-oxadiazole ring is a well-known pharmacophore that has been extensively studied for its ability to interact with various biological targets. This heterocyclic scaffold is often incorporated into drug molecules due to its capacity to modulate enzyme activity and receptor binding. In particular, the sulfur atom in the oxadiazole ring can form hydrogen bonds and participate in hydrophobic interactions, making it an excellent candidate for designing molecules with enhanced binding affinity and selectivity.

The introduction of a trifluoromethyl group into the benzyl moiety is another key feature of this compound. Trifluoromethyl groups are frequently employed in medicinal chemistry due to their ability to improve metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. This modification is particularly valuable in the design of small-molecule inhibitors where precise control over electronic distribution is crucial.

The pyridinone core of the compound adds another layer of complexity and functionality. Pyridinone derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this motif suggests that 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone may exhibit multiple pharmacological effects, making it a promising candidate for further investigation in drug development.

In recent years, there has been a growing interest in the development of dual-action compounds that can target multiple pathways simultaneously. The structural features of 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone, with its combination of an oxadiazole ring, trifluoromethyl substituent, and pyridinone core, make it an excellent candidate for such an approach. For instance, the oxadiazole moiety could interact with an enzyme target while the trifluoromethyl group enhances binding affinity, and the pyridinone core could modulate downstream signaling pathways.

The synthesis of this compound involves several key steps that highlight the expertise required in organic chemistry. The construction of the 5-sulfanyl-1,3,4-oxadiazole ring typically requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the trifluoromethyl group often necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Finally, the incorporation of the pyridinone core requires careful consideration of functional group transformations to maintain molecular integrity.

The potential applications of 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone extend across various therapeutic areas. Given its structural complexity and diverse functional groups, this compound could be explored as an inhibitor for enzymes involved in cancer progression or as a modulator of inflammatory pathways. Furthermore, its ability to interact with multiple targets makes it a valuable scaffold for designing molecules with enhanced therapeutic efficacy.

In conclusion, 5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone (CAS No. 477852-99-6) represents a promising lead compound in pharmaceutical research. Its unique structural features and potential for multiple biological activities make it an exciting candidate for further investigation. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutics that address complex diseases more effectively.

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